molecular formula C20H22N10Na2O10P2S2 B14093514 disodium;(1R,6R,8R,9R,10S,15R,17R,18S)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

disodium;(1R,6R,8R,9R,10S,15R,17R,18S)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

Cat. No.: B14093514
M. Wt: 734.5 g/mol
InChI Key: GDWOOOCBNOMMTL-NNEFDDHCSA-L
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Description

Disodium;(1R,6R,8R,9R,10S,15R,17R,18S)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol is a complex organic compound known for its significant role in various biochemical processes. This compound is a cyclic dinucleotide that functions as an endogenous second messenger, detecting cytosolic DNA and inducing STING-dependent interferon type 1 responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disodium;(1R,6R,8R,9R,10S,15R,17R,18S)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol involves multiple steps. The key steps include the formation of the cyclic structure and the incorporation of the purine bases. The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry of the product .

Industrial Production Methods: Industrial production of this compound is achieved through large-scale synthesis processes that optimize yield and purity. These methods often involve automated systems to control reaction conditions precisely, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Disodium;(1R,6R,8R,9R,10S,15R,17R,18S)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol has numerous scientific research applications. It is widely used in chemistry for studying reaction mechanisms and in biology for investigating cellular signaling pathways. In medicine, it is used as a STING agonist to trigger immune responses, making it valuable in immunotherapy research .

Mechanism of Action

The compound exerts its effects by binding to the STING (Stimulator of Interferon Genes) receptor, which activates the production of type I interferons in response to cytosolic DNA. This activation triggers a cascade of immune responses, enhancing the body’s ability to fight infections and cancer .

Comparison with Similar Compounds

Similar Compounds:

  • 2’,3’-cyclic GMP-AMP (2’-3’-cGAMP)
  • 2’-5’ cyclic GMP-AMP (2’-5’-cGAMP)
  • 3’-5’ cyclic GMP-AMP (3’-5’-cGAMP)

Uniqueness: Disodium;(1R,6R,8R,9R,10S,15R,17R,18S)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol is unique due to its specific binding affinity to the STING receptor and its ability to induce a potent immune response. This makes it particularly valuable in immunotherapy research compared to other cyclic dinucleotides .

Properties

Molecular Formula

C20H22N10Na2O10P2S2

Molecular Weight

734.5 g/mol

IUPAC Name

disodium;(1R,6R,8R,9R,10S,15R,17R,18S)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

InChI

InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11+,12-,13-,14-,19-,20-,41?,42?;;/m1../s1

InChI Key

GDWOOOCBNOMMTL-NNEFDDHCSA-L

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[S-])O.[Na+].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[S-])O.[Na+].[Na+]

Origin of Product

United States

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